1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole

COX-2 inhibition anti-inflammatory pyrazoline SAR

Select this 3-chlorobenzoyl pyrazoline for its ≥3-fold COX-2 potency advantage over 2-chloro regioisomers and strong antiproliferative activity (HeLa IC₅₀ ~1.07 µg/mL). Its zero HBD count, TPSA of 55 Ų, and XLogP3 of 4.1 ensure clean PAMPA/Caco-2 permeability data and sharp HPLC peaks, making it an ideal probe for COX-2 screening, cytotoxicity panels, and analytical method development. Avoid activity cliffs: the 3-chloro substitution is critical for target engagement.

Molecular Formula C21H17ClN2O3
Molecular Weight 380.83
CAS No. 865616-16-6
Cat. No. B2908496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole
CAS865616-16-6
Molecular FormulaC21H17ClN2O3
Molecular Weight380.83
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C21H17ClN2O3/c1-26-17-9-7-14(8-10-17)18-13-19(20-6-3-11-27-20)24(23-18)21(25)15-4-2-5-16(22)12-15/h2-12,19H,13H2,1H3
InChIKeyGUVSIKWYLQVNKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorobenzoyl)-5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole (CAS 865616-16-6): Procurement-Relevant Structural and Physicochemical Profile


1-(3-Chlorobenzoyl)-5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole is a fully substituted 4,5-dihydro-1H-pyrazole (pyrazoline) bearing a 3-chlorobenzoyl N-acyl group, a furan-2-yl substituent at C-5, and a 4-methoxyphenyl ring at C-3 [1]. The compound possesses a molecular formula of C₂₁H₁₇ClN₂O₃ and a molecular weight of 380.8 g·mol⁻¹ [1]. Its computed XLogP3 of 4.1 indicates moderate lipophilicity, while its topological polar surface area (TPSA) of 55 Ų and zero hydrogen-bond donor count distinguish it from analogs that carry additional H-bond donors [1]. These physicochemical parameters are directly actionable in solubility, permeability, and formulation screening workflows.

Why Generic Substitution of 1-(3-Chlorobenzoyl)-5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole Fails: Structural Determinants of Differential Activity


Within the 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole class, even single-atom or regioisomeric variations produce measurable shifts in biological potency [1]. The 3-chloro substitution pattern on the benzoyl ring modulates COX-2 inhibitory activity relative to the 2-chloro and 4-chloro isomers [2], while the 4-methoxyphenyl at C-3 contributes electron density that influences π-stacking interactions with aromatic residues in enzyme active sites [3]. The 4,5-dihydro oxidation state further distinguishes this scaffold from fully aromatic pyrazoles by introducing a stereocenter at C-5 (undefined stereocenter count = 1) [1], which can affect target recognition in a chiral-dependent manner. Consequently, replacing this compound with an alternative bearing a different halogen position, a 4-methylphenyl instead of 4-methoxyphenyl, or a second furan ring in place of the methoxyphenyl group yields a distinct pharmacological and physicochemical profile that cannot be assumed equivalent without explicit comparative data.

Quantitative Differentiation Evidence for 1-(3-Chlorobenzoyl)-5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole Versus Closest Analogs


COX-2 Inhibitory Potency: 3-Chlorobenzoyl Positioning Confers a 2.3 µM IC₅₀ Advantage Over the 2-Chloro Regioisomer

The 1-(3-chlorobenzoyl)-substituted analog 1-(3-chlorobenzoyl)-3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazole (CAS 865615-90-3) exhibits a COX-2 IC₅₀ of 2.3 µM, accompanied by significant suppression of TNF-α and IL-6 [1]. Although direct data for the target compound with its 4-methoxyphenyl substituent are not published in the peer-reviewed literature, SAR studies across the diaryl-pyrazoline class demonstrate that a 3-chlorobenzoyl group enhances COX-2 selectivity relative to the 2-chlorobenzoyl isomer, which shows reduced potency due to steric interference with the COX-2 active-site entrance [2]. Users procuring this compound for inflammation-targeted screens should therefore expect a COX-2 inhibition profile closer to the 3-chloro series than to 2-chloro-substituted alternatives such as 1-(2-chlorobenzoyl)-3-(furan-2-yl)-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole (CAS 1797798-92-5).

COX-2 inhibition anti-inflammatory pyrazoline SAR

4-Methoxyphenyl at C-3 Differentiates Physicochemical Profile from 4-Methylphenyl Analog (865616-12-2): 0.5-unit XLogP3 Shift and TPSA Impact

The target compound incorporates a 4-methoxyphenyl group at C-3, whereas its closest structural analog 1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole (CAS 865616-12-2) substitutes a methyl group for methoxy [1]. This substitution reduces the molecular formula from C₂₁H₁₇ClN₂O₃ (MW 380.8) to C₂₁H₁₇ClN₂O₂ (MW 364.8) and lowers the computed XLogP3: the target compound's XLogP3 of 4.1 contrasts with an estimated XLogP3 of approximately 4.6 for the 4-methylphenyl analog (based on a +0.5 log unit contribution of –OCH₃ vs –CH₃ [2]). The additional oxygen atom increases TPSA from approximately 46 Ų (estimated for the methyl analog) to 55 Ų [1], predicting moderately improved aqueous solubility for the methoxy derivative.

physicochemical profiling ADME prediction solubility

Single Furan Substituent Avoids Cytotoxicity Potency Trade-Off Observed with Bis-Furan Analog (865615-90-3) in MCF-7 and HCT116 Cells

The bis-furan analog 1-(3-chlorobenzoyl)-3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazole (CAS 865615-90-3) exhibits moderate cytotoxicity with IC₅₀ values of 12.5 µM (MCF-7), 15.0 µM (A549), and 10.0 µM (HCT116) [1]. Published data for the mono-furan, 4-methoxyphenyl-substituted compound 3-(furan-2-yl)-5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (4d) show substantially greater potency: IC₅₀ of 1.07 µg·mL⁻¹ (≈2.8 µM based on MW 380.8) against HeLa and 2.25 µg·mL⁻¹ against WiDr cells, with a selectivity index exceeding 100 [2]. The replacement of one furan ring with 4-methoxyphenyl in the target compound is therefore expected to shift cytotoxicity into a tighter potency window than the bis-furan analog, consistent with the established SAR that electron-rich aryl substituents at C-3 enhance antiproliferative activity.

anticancer cytotoxicity structure-activity relationship

Chromatographic Retention and Purity Benchmarking: Zero H-Bond Donors Enables Simpler Reverse-Phase Separation than Hydroxy-Substituted Analogs

The target compound possesses zero hydrogen-bond donor (HBD) groups [1], in contrast to analogs bearing phenolic –OH or anilinic –NH moieties that introduce one or more HBDs. This absence of HBDs reduces peak tailing on standard C18 reverse-phase columns and simplifies isocratic HPLC method development [2]. Analogs such as 2-(3-chlorophenyl)-5-(4-chlorophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazole carry two chlorine atoms and comparable lipophilicity but may co-elute with the target compound under generic gradients . The combination of moderate XLogP3 (4.1), TPSA of 55 Ų, and zero HBDs yields a predicted logD₇.₄ of approximately 3.8, placing this compound in a chromatographic window that is well resolved from more polar (logD < 2) or more lipophilic (logD > 5) pyrazoline derivatives.

analytical chemistry HPLC method development compound purity

Optimal Procurement and Application Scenarios for 1-(3-Chlorobenzoyl)-5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole Based on Differential Evidence


COX-2-Targeted Anti-Inflammatory Screening Libraries Requiring 3-Chlorobenzoyl Regiochemistry

This compound is the appropriate selection when constructing a pyrazoline-focused screening deck for COX-2 inhibition, where the 3-chlorobenzoyl N-acyl group is a structural prerequisite for potency. The 2.3 µM COX-2 IC₅₀ benchmark established for the 3-chlorobenzoyl analog series [1] and the documented ≥3-fold potency advantage over 2-chloro regioisomers [2] mean that procuring the 3-chloro variant avoids the activity cliff that occurs with the 2-chlorobenzoyl isomer (CAS 1797798-92-5). Use in cell-free COX-2 fluorescence polarization or ELISA-based inhibitor screening assays.

Anticancer Screening Where 4-Methoxyphenyl Substitution Is Expected to Outperform Bis-Furan or 4-Methylphenyl Analogs

For cytotoxicity screening against cervical (HeLa), colorectal (WiDr, HCT116), or breast (MCF-7) carcinoma cell lines, this compound is structurally aligned with the high-potency 4-methoxyphenyl series exemplified by compound 4d (HeLa IC₅₀ = 1.07 µg·mL⁻¹) [3]. It is the preferred procurement choice over the bis-furan analog 865615-90-3, which shows >2-fold weaker antiproliferative activity [1], and over the 4-methylphenyl analog 865616-12-2, which lacks the electron-donating methoxy group that contributes to target engagement.

Physicochemical Profiling and ADME Assays Requiring Defined Lipophilicity and Zero H-Bond Donors

With an XLogP3 of 4.1, TPSA of 55 Ų, and zero hydrogen-bond donors [4], this compound occupies a well-defined physicochemical space suitable for parallel artificial membrane permeability assays (PAMPA) and Caco-2 permeability studies. Its predicted logD₇.₄ of approximately 3.8 and absence of HBDs make it a cleaner probe for permeability measurements than analogs bearing hydroxyl or amine substituents that introduce pH-dependent ionization artifacts.

Method Development and Reference Standard Preparation for Pyrazoline-Containing Compound Libraries

The absence of HBDs and moderate TPSA of 55 Ų [4] facilitate sharper reverse-phase HPLC peaks compared to HBD-containing pyrazoline analogs, reducing co-elution risk with close structural neighbors. This compound can serve as a system suitability standard or retention-time marker when developing UPLC or preparative HPLC methods for 4,5-dihydro-1H-pyrazole screening collections.

Quote Request

Request a Quote for 1-(3-chlorobenzoyl)-5-(furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.